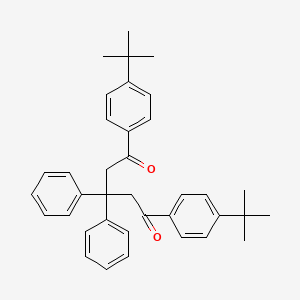
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione is an organic compound characterized by its complex structure, which includes two tert-butylphenyl groups and two diphenyl groups attached to a pentane-1,5-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione typically involves the reaction of 4-tert-butylbenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after several steps of purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and modulate signaling pathways. These interactions can lead to various biological effects, including modulation of oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Bis(4-tert-butylphenyl)thio-9,10-anthraquinone
- 4-tert-Butylphenylacetylene
- 4,4’-Di-tert-butylbenzil
Uniqueness
1,5-Bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
144392-16-5 |
|---|---|
Fórmula molecular |
C37H40O2 |
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
1,5-bis(4-tert-butylphenyl)-3,3-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C37H40O2/c1-35(2,3)29-21-17-27(18-22-29)33(38)25-37(31-13-9-7-10-14-31,32-15-11-8-12-16-32)26-34(39)28-19-23-30(24-20-28)36(4,5)6/h7-24H,25-26H2,1-6H3 |
Clave InChI |
TXSFFGUGZPLBRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=C(C=C2)C(C)(C)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
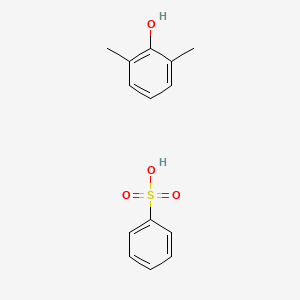

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
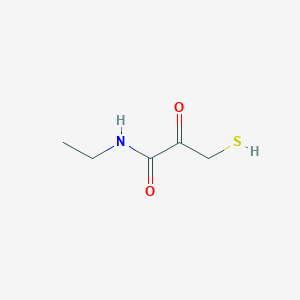
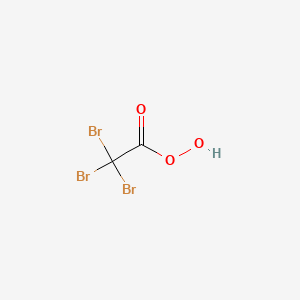
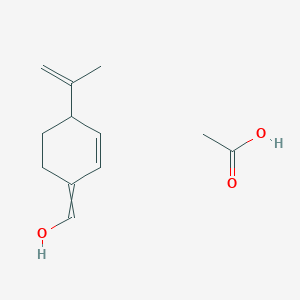
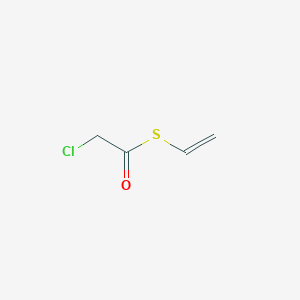
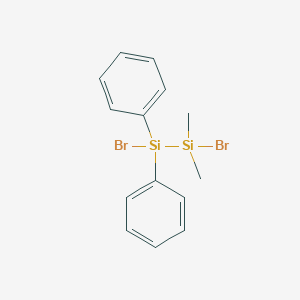
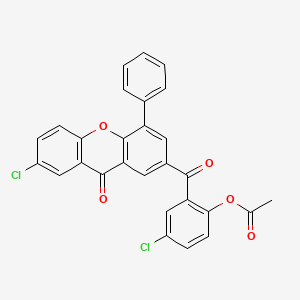

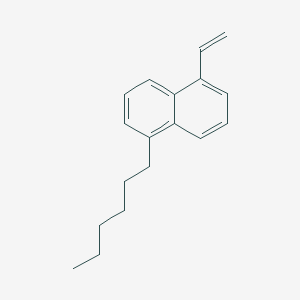
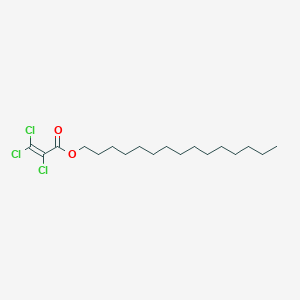
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
